molecular formula C22H19N5OS B11488739 2-{5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-benzotriazole

2-{5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-benzotriazole

Cat. No.: B11488739
M. Wt: 401.5 g/mol
InChI Key: MKLHJSGGBUYXKT-UHFFFAOYSA-N
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Description

2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole is a complex organic compound that features both benzimidazole and benzotriazole moieties. These structures are known for their diverse pharmacological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with appropriate reagents to introduce the benzotriazole moiety. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The benzotriazole moiety can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
  • 1H,1’H-5,5’-Bibenzo[d][1,2,3]triazole
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

Uniqueness

What sets 2-{5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-1,2,3-benzotriazole apart from similar compounds is its unique combination of benzimidazole and benzotriazole moieties. This dual structure allows it to exhibit a broader range of biological activities and chemical reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

2-[5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-ethoxyphenyl]benzotriazole

InChI

InChI=1S/C22H19N5OS/c1-2-28-21-12-11-15(14-29-22-23-16-7-3-4-8-17(16)24-22)13-20(21)27-25-18-9-5-6-10-19(18)26-27/h3-13H,2,14H2,1H3,(H,23,24)

InChI Key

MKLHJSGGBUYXKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3N2)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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